4,5-dibromo-2-cyclopropyl-1H-imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H6Br2N2 |
|---|---|
Molecular Weight |
265.93 g/mol |
IUPAC Name |
4,5-dibromo-2-cyclopropyl-1H-imidazole |
InChI |
InChI=1S/C6H6Br2N2/c7-4-5(8)10-6(9-4)3-1-2-3/h3H,1-2H2,(H,9,10) |
InChI Key |
JGSDZPADLJZJGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=C(N2)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4,5 Dibromo 2 Cyclopropyl 1h Imidazole
Direct Halogenation Approaches for Imidazole (B134444) Precursors
This strategy commences with 2-cyclopropyl-1H-imidazole and introduces the two bromine atoms at the C4 and C5 positions. The imidazole ring is highly activated towards electrophilic substitution, which can make selective halogenation challenging.
N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of electron-rich aromatic and heteroaromatic compounds. wikipedia.org It serves as a convenient and safer source of electrophilic bromine compared to elemental bromine. In the context of synthesizing 4,5-dibromo-2-cyclopropyl-1H-imidazole, NBS would be employed to brominate the C4 and C5 positions of the 2-cyclopropyl-1H-imidazole starting material. The reaction typically proceeds by the attack of the electron-rich imidazole ring on the bromine atom of NBS. organic-chemistry.org Using a polar aprotic solvent like dimethylformamide (DMF) can enhance the reaction's selectivity for certain aromatic systems. wikipedia.org The reaction requires careful control of stoichiometry, as using an excess of NBS on a highly activated ring could lead to undesired side products.
Elemental bromine (Br₂) is a powerful brominating agent. However, its high reactivity with the imidazole nucleus often leads to perbromination, yielding 2,4,5-tribromoimidazole (B189480) as the major product, even when starting from unsubstituted imidazole. rsc.orgchemistry-online.comresearchgate.net This presents a significant challenge for the selective synthesis of the 4,5-dibromo derivative from a 2-substituted precursor. The reaction is typically carried out in solvents like acetic acid. researchgate.net To achieve the desired product, the reaction conditions must be precisely controlled to prevent substitution at the C2 position, which is already occupied by the cyclopropyl (B3062369) group.
Achieving high regioselectivity and yield in the dibromination of 2-cyclopropyl-1H-imidazole is critical. The C4 and C5 positions of the imidazole ring are electronically rich and highly susceptible to electrophilic attack. The main challenge is to introduce two bromine atoms at these positions without causing over-bromination or other side reactions. Several parameters can be optimized to control the outcome. orientjchem.org
Stoichiometry : Precise control over the amount of the brominating agent is crucial. Using approximately two equivalents of NBS or Br₂ is theoretically required for dibromination.
Solvent : The choice of solvent can influence the reactivity of the brominating agent and the substrate. Solvents such as acetonitrile, DMF, or chlorinated solvents are commonly used. rsc.orgnih.gov
| Parameter | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) | Rationale for Optimization |
| Stoichiometry | 2.0 - 2.2 equivalents | 2.0 equivalents | To favor dibromination while minimizing formation of mono- or tri-brominated species. |
| Solvent | Acetonitrile (MeCN), DMF | Acetic Acid (AcOH), Dichloromethane (CH₂Cl₂) | Solvent polarity can influence the electrophilicity of the bromine source and reaction rate. researchgate.netnih.gov |
| Temperature | -10 °C to room temperature | 0 °C to room temperature | Lower temperatures generally increase selectivity by favoring the kinetically controlled product. nih.gov |
| Reaction Time | 1 - 12 hours | 0.5 - 6 hours | Monitored by TLC or LC-MS to determine the point of maximum product formation and prevent degradation. |
Cyclopropyl Group Introduction Strategies
An alternative approach involves constructing the target molecule by first preparing a dibrominated imidazole core and subsequently introducing the cyclopropyl group.
The imidazole ring itself can be synthesized through various cyclization reactions, such as the Debus-Radziszewski synthesis. organic-chemistry.org In a hypothetical route tailored for this compound, one could envision a multi-component reaction. This would involve the condensation of a dibrominated 1,2-dicarbonyl compound (e.g., dibromo-glyoxal, if available), cyclopropanecarboxaldehyde (B31225), and a source of ammonia (B1221849) (like ammonium (B1175870) acetate). researchgate.netscispace.com While conceptually straightforward, the availability and stability of the required dibrominated dicarbonyl precursor can be a practical limitation. The van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is another powerful method for forming the imidazole ring and could potentially be adapted for this purpose. nih.gov
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples an organohalide with an organoboron compound, such as a boronic acid. nih.govresearchgate.net To synthesize this compound, this reaction would involve coupling cyclopropylboronic acid with a 2-halo-4,5-dibromo-1H-imidazole precursor (e.g., 2,4,5-tribromo-1H-imidazole or 2-chloro-4,5-dibromo-1H-imidazole).
The catalytic cycle involves three key steps:
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of the imidazole precursor. yonedalabs.com
Transmetalation : The cyclopropyl group is transferred from the boronic acid to the palladium center. wikipedia.org
Reductive Elimination : The coupled product, 2-cyclopropyl-4,5-dibromo-1H-imidazole, is released, and the palladium(0) catalyst is regenerated. yonedalabs.com
The success of this reaction is highly dependent on the chosen conditions, including the palladium catalyst, ligand, base, and solvent. The reactivity of the halogen at the C2 position can differ from those at C4/C5, which can be exploited for selective coupling. This method is particularly attractive due to its high functional group tolerance and the commercial availability of cyclopropylboronic acid. audreyli.comnih.gov
| Component | Example Reagents/Conditions | Function in Suzuki-Miyaura Coupling |
| Imidazole Substrate | 2,4,5-Tribromo-1H-imidazole | Electrophilic partner providing the C-Br bond for coupling. |
| Boron Reagent | Cyclopropylboronic acid | Nucleophilic partner that donates the cyclopropyl group. audreyli.com |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | The active catalyst that facilitates the C-C bond formation. nih.govresearchgate.net |
| Ligand | PPh₃, PCy₃, SPhos, XPhos | Stabilizes the palladium catalyst and influences its reactivity and selectivity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid and participates in the transmetalation step. wikipedia.org |
| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants and influences reaction kinetics. researchgate.net |
| Temperature | 80 - 120 °C | Provides the necessary energy to drive the catalytic cycle. |
Multi-Component and One-Pot Synthesis Techniques for Imidazole Derivatives
Multi-component reactions (MCRs) and one-pot syntheses are powerful tools in organic chemistry, enabling the construction of complex molecules like substituted imidazoles from simple precursors in a single step, thereby increasing efficiency and reducing waste. isca.metandfonline.com These reactions are highly valued for their ability to generate molecular diversity and for their convergence, mild reaction conditions, and often high yields. isca.me
The most common approach for synthesizing 2,4,5-trisubstituted imidazoles is the Radziszewski reaction and its modern variations, which typically involve a four-component condensation. These reactions condense a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and an ammonia source (often ammonium acetate). isca.metandfonline.comnih.gov In the context of synthesizing the core of the target molecule, 2-cyclopropyl-1H-imidazole, a hypothetical multi-component reaction would involve cyclopropanecarboxaldehyde (as the aldehyde component), glyoxal (B1671930) (as the 1,2-dicarbonyl component), and ammonium acetate.
Numerous catalysts have been developed to promote these condensations under mild conditions, including p-toluenesulfonic acid (PTSA), zeolites, and various Lewis acids. isca.menih.gov For instance, PTSA has been shown to be an effective and inexpensive catalyst for the one-pot synthesis of both 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles. isca.me
While MCRs are excellent for constructing the imidazole core, the 4,5-dibromo substitution pattern on the target molecule presents a specific challenge. It is uncommon for MCRs to utilize a dibrominated 1,2-dicarbonyl precursor. A more plausible one-pot strategy would involve the initial formation of the 2-cyclopropyl-1H-imidazole ring, followed by in situ bromination. This sequential one-pot approach would avoid the isolation of intermediates, aligning with the efficiency goals of such syntheses. The reaction would first assemble the imidazole core, and then a brominating agent like N-Bromosuccinimide (NBS) would be added to the same reaction vessel to install the bromine atoms at the C4 and C5 positions.
Table 1: Examples of Multi-Component Reactions for Imidazole Synthesis
| Reactants | Catalyst | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Benzil, Aldehyde, Ammonium Acetate, Aniline | p-Toluenesulfonic acid (PTSA) | Mild conditions | 1,2,4,5-Tetrasubstituted Imidazoles | isca.me |
| Benzil, Aldehyde, Ammonium Acetate, Primary Amine | Nanocrystalline MgAl₂O₄ | Ethanol (B145695), Ultrasonic Irradiation | 1,2,4,5-Tetrasubstituted Imidazoles | nih.gov |
| Imine, Acid Chloride, N-nosyl Imine | PPh(catechyl) | Mediated via phospha-münchnone 1,3-dipole | Highly Substituted Imidazoles | acs.org |
| Benzil, Aldehyde, Aniline, NH₄OAc | ZSM-11 Zeolite | Solvent-free | 1,2,4,5-Tetrasubstituted Imidazoles | nih.gov |
Protective Group Strategies in the Synthesis of Substituted Imidazoles
The synthesis of specifically substituted imidazoles often requires the use of protecting groups to control regioselectivity and prevent unwanted side reactions. The imidazole ring contains an acidic N-H proton, which can interfere with organometallic reagents or direct electrophiles to the nitrogen atom instead of the carbon backbone.
In a potential synthesis of this compound, protecting the imidazole nitrogen after the initial formation of 2-cyclopropyl-1H-imidazole would be a critical step before bromination. An ideal protecting group should be easy to install, stable under the conditions of the subsequent reaction (bromination), and easy to remove without affecting the rest of the molecule.
Common protecting groups for the imidazole nitrogen include:
Arylmethyl groups (e.g., Trityl, Tr): Cleaved by acid hydrolysis. google.com
Sulfonyl groups (e.g., p-toluenesulfonyl, Ts): Offers strong electron-withdrawing character.
Alkoxymethyl groups (e.g., Methoxymethyl, MOM): Can be removed using mineral acids. google.com
Silyl groups (e.g., t-butyldimethylsilyl, TBDMS): The TBDMS group is stable to butyl-lithium at low temperatures and can be removed by various reagents, making it useful for strategies involving lithiation. rsc.org
A plausible synthetic route would be:
Synthesis of 2-cyclopropyl-1H-imidazole via an MCR or other cyclization method.
Protection of the N1 position with a suitable group, for example, a trityl or tosyl group.
Regioselective dibromination at the C4 and C5 positions using a brominating agent such as NBS. The bulky protecting group can help ensure that substitution occurs on the carbon ring rather than on the nitrogen.
Deprotection to yield the final product, this compound.
This strategy ensures that the bromination occurs at the desired positions and prevents the formation of N-brominated or other undesired byproducts. The choice of protecting group is crucial and depends on the specific conditions required for the bromination step. google.comrsc.org
Table 2: Common N-Protecting Groups for Imidazoles
| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Reference |
|---|---|---|---|---|
| Trityl | Tr | Trityl chloride (Tr-Cl), Base | Acid hydrolysis (e.g., dilute HCl or acetic acid) | google.com |
| p-Toluenesulfonyl | Ts or Tosyl | Tosyl chloride (Ts-Cl), Base | Reductive cleavage or strong acid/base | google.com |
| t-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Base (e.g., Imidazole) | Fluoride sources (e.g., TBAF), Acid | rsc.org |
| Arylmethoxymethyl | - | Phenylmethoxymethyl chloride | Hydrogenolysis (e.g., H₂, Pd/C) | google.com |
| 1-(1-Ethoxyethyl) | EE | Ethyl vinyl ether, Acid catalyst | Mild aqueous acid | acs.org |
Green Chemistry Approaches in Synthetic Routes for Imidazole Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. researchgate.net These approaches focus on reducing waste, avoiding hazardous solvents, using renewable resources, and improving energy efficiency. asianpubs.orgresearchgate.net
For the synthesis of imidazole derivatives, several green strategies have been successfully implemented:
Solvent-Free Reactions: Conducting reactions without a solvent (neat) reduces waste and simplifies purification. asianpubs.org One-pot syntheses of imidazole derivatives have been effectively carried out under solvent-free conditions, often with heating, to produce high yields. nih.govasianpubs.org
Green Solvents: When a solvent is necessary, the use of environmentally benign options like water or ethanol is preferred over toxic organic solvents. nih.govresearchgate.net
Alternative Energy Sources: Microwave and ultrasonic irradiation are used to accelerate reaction rates, often leading to shorter reaction times and higher yields compared to conventional heating. nih.govresearchgate.netnih.gov These methods provide efficient energy transfer directly to the reacting molecules.
Reusable Catalysts: The use of solid catalysts, such as zeolites (e.g., ZSM-11) or nanocatalysts, is a cornerstone of green synthesis. nih.govnih.gov These catalysts can be easily recovered by filtration and reused multiple times, reducing cost and waste. nih.gov Biocatalysts, such as citric acid from lemon juice, have also been reported as effective, inexpensive, and biodegradable options for promoting imidazole synthesis. researchgate.net
A green synthetic route to this compound could be envisioned as a one-pot, four-component reaction to form the 2-cyclopropylimidazole core. This reaction could be performed under solvent-free conditions using a recyclable catalyst like ZSM-11 zeolite with microwave assistance. nih.gov The subsequent bromination step would ideally use a safer brominating agent than elemental bromine, such as NBS, in a green solvent like ethanol to complete the synthesis. This integrated approach would adhere to multiple principles of green chemistry, making the synthesis more sustainable and environmentally friendly.
Table 3: Green Chemistry Techniques in Imidazole Synthesis
| Green Approach | Catalyst/Medium | Advantages | Product Type | Reference |
|---|---|---|---|---|
| Solvent-Free Synthesis | None (neat reaction) | High yields, easy work-up, reduced waste | Multi-substituted Imidazoles | asianpubs.org |
| Microwave-Assisted Synthesis | p-Toluenesulfonic acid in Ethanol | Rapid, moderate to good yields, energy efficient | Tri/Tetrasubstituted Imidazoles | nih.gov |
| Ultrasonic Irradiation | Nanocrystalline MgAl₂O₄ in Ethanol | High yields, short reaction times, mild conditions | 1,2,4,5-Tetrasubstituted Imidazoles | nih.gov |
| Reusable Zeolite Catalyst | ZSM-11 Zeolite (solvent-free) | Excellent yield, catalyst is recyclable, clean reaction | 1,2,4,5-Tetrasubstituted Imidazoles | nih.gov |
| Biocatalyst | Lemon Juice in Ethanol | Inexpensive, biodegradable, non-toxic catalyst | 2,4,5-Triaryl-1H-imidazoles | researchgate.net |
Chemical Reactivity and Derivatization of 4,5 Dibromo 2 Cyclopropyl 1h Imidazole
Reactivity of the Imidazole (B134444) Core
The imidazole ring in 4,5-dibromo-2-cyclopropyl-1H-imidazole is an aromatic heterocycle that exhibits a degree of both electrophilic and nucleophilic character. The presence of the electron-donating cyclopropyl (B3062369) group at the 2-position and the electron-withdrawing bromine atoms at the 4- and 5-positions influences the electron density and reactivity of the ring.
The imidazole ring is generally susceptible to electrophilic attack, typically at the 4- and 5-positions. However, in this compound, these positions are already substituted with bromine atoms. Electrophilic substitution on the imidazole ring itself is therefore limited without prior modification. The bromine atoms are deactivating, making further electrophilic substitution on the ring challenging under standard conditions. While specific studies on electrophilic substitution for this exact molecule are not prevalent, the general principles of imidazole chemistry suggest that any such reaction would likely require harsh conditions and may not be regioselective. globalresearchonline.net
Nucleophilic aromatic substitution (SNAr) on the imidazole ring of this compound is generally unfavorable due to the electron-rich nature of the heterocycle. Such reactions typically require strong activation by electron-withdrawing groups. While the bromine atoms do exert an electron-withdrawing inductive effect, it is often not sufficient to facilitate direct nucleophilic displacement of a hydride on the ring.
However, the bromine atoms themselves can be displaced by nucleophiles, particularly when the imidazole nitrogen is protected (N-alkylated or N-acylated), and when there are additional activating groups on the ring, such as a nitro group. For instance, studies on 4(5)-bromo-nitroimidazoles have shown that the bromine atom can be displaced by various nucleophiles. rsc.org In the case of this compound, such reactions would likely require activation, for example, by a strongly electron-withdrawing group at the N-1 position.
Transformations Involving Bromine Substituents
The bromine atoms at the 4- and 5-positions of the imidazole ring are the primary sites for derivatization, offering versatile handles for carbon-carbon and carbon-heteroatom bond formation, as well as for removal or replacement.
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated imidazoles. The bromine atoms in this compound can be sequentially or simultaneously replaced with various organic groups.
Suzuki Coupling: The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is a well-documented method for the arylation of bromoimidazoles. For this compound, this reaction has been employed in the synthesis of complex molecules, such as protein kinase inhibitors. rsc.org Typically, one of the bromine atoms can be selectively replaced by controlling the stoichiometry of the reagents. The reactivity of the bromine atoms can be influenced by the protection of the imidazole nitrogen.
| Catalyst/Ligand | Boronic Acid/Ester | Base | Solvent | Temperature | Product | Yield |
| PdCl₂(dppf) | Arylboronic acids | CsF | Toluene/Water | 110 °C (MW) | 4-Aryl-5-bromo-2-cyclopropyl-1H-imidazole | Good |
| Pd(OAc)₂/tBuBrettPhos | Aliphatic amines | LHMDS | Dioxane | RT to 100 °C | 4-Amino-5-bromo-2-cyclopropyl-1H-imidazole | Moderate to Excellent |
Table 1: Representative Suzuki-type coupling conditions for bromoimidazoles. Note: These are generalized conditions based on reactions with similar bromoimidazole scaffolds. nih.govnih.gov
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is applicable to this compound for the introduction of alkynyl substituents. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. Copper-free conditions have also been developed. organic-chemistry.org
Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes. While less common for the direct functionalization of imidazoles compared to Suzuki and Sonogashira couplings, it remains a viable method for introducing alkenyl groups at the 4- and/or 5-positions of the imidazole core.
| Coupling Partner | Catalyst System | Base | Solvent | Temperature | Product Type |
| Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Amine | Various | RT to elevated | Alkynyl-imidazole |
| Alkene | Pd catalyst | Base | Various | Elevated | Alkenyl-imidazole |
Table 2: General conditions for Sonogashira and Heck reactions with bromo-heterocycles. organic-chemistry.orgrsc.org
Reductive debromination allows for the selective or complete removal of bromine atoms. This can be useful for synthesizing less substituted imidazoles or for selectively functionalizing one position after protecting the other via debromination. Traditional methods often involve metal-halogen exchange followed by quenching with a proton source, or the use of reducing agents like sodium borohydride (B1222165) in the presence of a palladium catalyst. google.com More recently, visible-light-mediated photoredox catalysis has emerged as a mild and efficient method for the reduction of carbon-bromide bonds. acs.org
Halogen-metal exchange is a powerful method for converting the C-Br bonds into C-metal (typically C-Li or C-Mg) bonds, which can then react with a variety of electrophiles. This reaction is particularly useful for introducing functional groups that are not accessible through cross-coupling reactions. For polybromoimidazoles, the regioselectivity of the exchange can often be controlled by the choice of organometallic reagent and the reaction conditions, such as temperature. rsc.org Treatment of a protected 4,5-dibromoimidazole with an organolithium reagent like n-butyllithium at low temperatures would likely lead to the formation of a lithiated intermediate at one of the bromine-bearing positions, which can then be trapped with an electrophile. rsc.orgnih.gov
| Organometallic Reagent | Electrophile (E) | Solvent | Temperature | Product |
| n-BuLi | DMF, CO₂, R-CHO, etc. | THF, Ether | -78 °C to RT | 4-E-5-bromo-2-cyclopropyl-1H-imidazole |
| i-PrMgCl/n-BuLi | Various electrophiles | THF | Non-cryogenic | Functionalized imidazole |
Table 3: General conditions for halogen-metal exchange and subsequent electrophilic quench on bromoimidazoles. rsc.orgnih.gov
Reactions of the Cyclopropyl Moiety
The cyclopropyl group attached to the C2 position of the imidazole ring is a key site for chemical modification, primarily through ring-opening reactions. The inherent ring strain of the cyclopropane (B1198618) ring makes it susceptible to cleavage under various conditions, leading to the formation of more stable acyclic products. The reactivity of this moiety is significantly influenced by the nature of the reagents and the reaction conditions employed.
While specific studies on this compound are limited, the reactivity of the cyclopropyl group in related heterocyclic systems suggests that it can undergo reactions such as acid-catalyzed ring-opening. In the presence of strong acids, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that can be attacked by nucleophiles to yield ring-opened products. The regioselectivity of this ring-opening would be influenced by the electronic effects of the dibromo-imidazole core.
Furthermore, reactions involving radical intermediates or transition metal catalysis could also facilitate the transformation of the cyclopropyl group. For instance, oxidative radical ring-opening could lead to the formation of functionalized side chains at the C2 position of the imidazole.
Functionalization at the N-H Position of the Imidazole Ring
The presence of a secondary amine (N-H) in the imidazole ring of this compound provides a readily accessible site for a variety of functionalization reactions. This N-H proton is acidic and can be deprotonated by a suitable base to generate an imidazolate anion, which is a potent nucleophile. This anion can then react with a range of electrophiles to introduce various substituents at the N1 position.
Common functionalization reactions at the N-H position include N-alkylation and N-acylation.
N-Alkylation: This involves the introduction of an alkyl group onto the nitrogen atom. This is typically achieved by treating the imidazole with an alkyl halide in the presence of a base. The choice of base and solvent can influence the efficiency of the reaction. For instance, stronger bases like sodium hydride in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly employed to ensure complete deprotonation of the imidazole N-H.
A general scheme for N-alkylation is as follows:
This compound + R-X + Base → 1-Alkyl-4,5-dibromo-2-cyclopropyl-1H-imidazole + H-Base⁺ + X⁻
Where R is an alkyl group and X is a halogen.
N-Acylation: This reaction introduces an acyl group to the nitrogen atom, forming an N-acylimidazole. This is typically carried out using an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. N-acylated imidazoles are often used as activated carbonyl compounds in further synthetic transformations.
A general scheme for N-acylation is as follows:
This compound + RCOCl + Base → 1-Acyl-4,5-dibromo-2-cyclopropyl-1H-imidazole + H-Base⁺ + Cl⁻
Where R is an alkyl or aryl group.
The reactivity of the N-H bond allows for the introduction of a wide array of functional groups, thereby enabling the tuning of the molecule's physicochemical properties for various applications.
| Reagent Class | Specific Reagent Example | Product Type |
| Alkyl Halide | Methyl Iodide | N-Methylated Imidazole |
| Alkyl Halide | Benzyl Bromide | N-Benzylated Imidazole |
| Acyl Chloride | Acetyl Chloride | N-Acetylated Imidazole |
| Acid Anhydride | Acetic Anhydride | N-Acetylated Imidazole |
Advanced Structural Characterization Methodologies for 4,5 Dibromo 2 Cyclopropyl 1h Imidazole and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to determining the molecular structure of a chemical compound. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) would be required to confirm the identity and structure of 4,5-dibromo-2-cyclopropyl-1H-imidazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons of the cyclopropyl (B3062369) group and the N-H proton of the imidazole (B134444) ring. The cyclopropyl protons would likely appear as a set of complex multiplets in the upfield region of the spectrum. The N-H proton would typically appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of distinct carbon environments. One would expect to see signals for the two non-equivalent carbons of the dibrominated imidazole ring (C4 and C5), the C2 carbon attached to the cyclopropyl group, and the carbons of the cyclopropyl ring itself. The chemical shifts of the C4 and C5 carbons would be significantly influenced by the attached bromine atoms.
Predicted NMR Data (Hypothetical)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-H | Variable, broad singlet | - |
| C2-CH | Multiplet | - |
| Cyclopropyl CH₂ | Multiplets | - |
| C2 | - | Signal for C2 |
| C4/C5 | - | Signals for brominated carbons |
| Cyclopropyl CH | - | Signal for CH |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. Key absorptions would include N-H stretching, C-H stretching of the cyclopropyl group, and C=N and C=C stretching vibrations of the imidazole ring.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3200-3500 (broad) |
| C-H Stretch (cyclopropyl) | ~3100 |
| C=N Stretch | 1600-1680 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br₂ (with isotopes ⁷⁹Br and ⁸¹Br) would be expected for the molecular ion and any bromine-containing fragments, which is a powerful diagnostic tool for confirming the presence of these atoms.
X-Ray Crystallography for Solid-State Structure Determination
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and intermolecular interactions. This would confirm the planarity of the imidazole ring and the orientation of the cyclopropyl substituent relative to the ring. While crystal structures for many imidazole derivatives have been reported, specific crystallographic data for the title compound is not currently in the public domain.
Other Chromatographic and Analytical Methods for Purity and Identity
To ensure the purity and confirm the identity of a synthesized sample of this compound, various chromatographic and analytical techniques would be employed.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of a compound. A sample would be analyzed to detect any potential impurities from the synthesis, with the goal of observing a single major peak corresponding to the desired product.
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be used for purity analysis.
Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of a chemical reaction and for preliminary purity assessment.
These methods, in conjunction with the spectroscopic techniques described above, are essential for the comprehensive characterization and confirmation of the structure and purity of this compound.
Theoretical and Computational Investigations of 4,5 Dibromo 2 Cyclopropyl 1h Imidazole
Quantum Chemical Studies on Electronic Structure
Quantum chemical studies are fundamental to elucidating the intrinsic properties of a molecule. These computational methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial for understanding the molecule's stability and behavior.
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the molecular geometry of organic compounds. researchgate.netnih.gov This approach is used to determine the most stable arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. For a molecule like 4,5-dibromo-2-cyclopropyl-1H-imidazole, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov The optimized geometry is crucial as it is the starting point for most other computational analyses.
For instance, in studies of other imidazole (B134444) derivatives, DFT has been successfully used to obtain optimized structural parameters that show good agreement with experimental data from X-ray crystallography. nih.govnih.gov These calculations would reveal how the cyclopropyl (B3062369) and bromo substituents influence the planarity and electronic distribution of the imidazole ring.
Table 1: Illustrative Optimized Geometrical Parameters for an Imidazole Derivative using DFT
| Parameter | Bond Length (Å) | Bond Angle (°) |
| N1-C2 | 1.38 | |
| C2-N3 | 1.32 | |
| N3-C4 | 1.39 | |
| C4-C5 | 1.36 | |
| C5-N1 | 1.37 | |
| N1-C2-N3: 111.0 | ||
| C2-N3-C4: 107.5 | ||
| N3-C4-C5: 108.0 | ||
| C4-C5-N1: 106.5 | ||
| C5-N1-C2: 107.0 | ||
| Note: This data is representative of a generic imidazole ring and not specific to this compound. |
Reactivity Predictions and Mechanistic Studies
Computational chemistry offers powerful tools to predict how and where a molecule will react. By analyzing the molecule's electronic properties, researchers can gain insights into its reactivity and the mechanisms of its chemical transformations.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unesp.brwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. espublisher.com
For a substituted imidazole, FMO analysis would reveal the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic attacks. The distribution of the HOMO and LUMO across the molecule would indicate the probable sites of reaction. For example, in many imidazole derivatives, the HOMO is often located on the imidazole ring, while the LUMO may be distributed over the substituents. researchgate.netijrar.org
Table 2: Representative Frontier Molecular Orbital Energies for an Imidazole Derivative
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Note: This data is for illustrative purposes and not specific to this compound. |
Reaction Pathway Elucidation and Transition State Analysis
Computational methods can be used to map out the entire energy landscape of a chemical reaction, identifying the most likely reaction pathway. researchgate.netnih.gov This involves locating the transition state, which is the highest energy point along the reaction coordinate. By calculating the energy of the reactants, products, and the transition state, the activation energy for the reaction can be determined. This information is invaluable for understanding reaction kinetics and for designing new synthetic routes. For this compound, these methods could be used to study, for example, its susceptibility to nucleophilic substitution at the bromine-substituted positions.
Intermolecular Interactions and Molecular Recognition Studies
The way a molecule interacts with other molecules is fundamental to its biological activity and its properties in the solid state. Computational studies can provide detailed insights into these non-covalent interactions.
In the context of this compound, understanding its intermolecular interactions would be crucial for predicting its crystal packing or its binding to a biological target. nih.govnih.gov Computational techniques such as molecular docking and quantum theory of atoms in molecules (QTAIM) are used to study these interactions. nih.govresearchgate.net For instance, the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. The bromine atoms can also participate in halogen bonding, which is a significant non-covalent interaction. Hirshfeld surface analysis is another computational tool that can be used to visualize and quantify intermolecular contacts in a crystal structure. nih.govresearchgate.net
Tautomeric Equilibrium Analysis of the 1H-Imidazole Moiety
Prototropic tautomerism is a fundamental characteristic of many heterocyclic systems, including the 1H-imidazole moiety. chemeurope.com This phenomenon involves the migration of a proton between two or more positions within the molecule, leading to the existence of interconvertible structural isomers known as tautomers. nih.gov In unsymmetrically substituted imidazoles, this process results in a dynamic equilibrium between two distinct tautomeric forms, often referred to as annular tautomerism. chemeurope.com The position of this equilibrium is influenced by various factors, including the electronic nature of the substituents on the imidazole ring and the surrounding solvent environment. nih.govtechnion.ac.il
In the specific case of this compound, the imidazole ring is symmetrically substituted at the C4 and C5 positions with bromine atoms. This symmetry has a crucial implication for its tautomeric behavior. The migration of the proton from the N1 position to the N3 position results in a molecule that is structurally identical to the original. This is known as degenerate tautomerism, where the tautomeric forms are indistinguishable.
While no direct experimental or computational studies on the tautomeric equilibrium of this compound are available, the influence of its substituents can be inferred from general principles and studies on related imidazole derivatives. The two bromine atoms at the C4 and C5 positions are electron-withdrawing groups, which would typically influence the acidity of the N-H proton and the basicity of the imino nitrogen. The cyclopropyl group at the C2 position is generally considered to be electron-donating in aromatic systems. In an asymmetrically substituted imidazole, the interplay of such electronic effects would determine the relative stability of the two possible tautomers and thus the position of the tautomeric equilibrium. nih.gov
Computational studies on various substituted imidazoles provide insight into the energetic differences between tautomers. Density Functional Theory (DFT) calculations are a common method to investigate the relative stabilities of tautomeric forms. For example, calculations on other substituted imidazoles have quantified the energy differences between tautomers, which can vary depending on the nature and position of the substituents.
To illustrate the magnitude of these substituent effects in a general context, the following table presents hypothetical relative energy data based on computational studies of various substituted imidazoles. Note that this data is for illustrative purposes and does not represent experimental values for this compound.
| Substituent at C4 | Substituent at C5 | Tautomer 1 (4-substituted-1H-imidazole) | Tautomer 2 (5-substituted-1H-imidazole) | Calculated Relative Energy (ΔE, kcal/mol) |
|---|---|---|---|---|
| -CH3 | -H | Favored | Disfavored | ~1.0-2.0 |
| -NO2 | -H | Disfavored | Favored | ~ -3.0 to -4.0 |
| -Br | -Br | Degenerate | Degenerate | 0 |
Academic and Industrial Applications of 4,5 Dibromo 2 Cyclopropyl 1h Imidazole
Role as a Versatile Synthetic Building Block
The utility of 4,5-dibromo-2-cyclopropyl-1H-imidazole as a synthetic building block lies in the high reactivity of its carbon-bromine bonds. These positions are amenable to a range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular frameworks. This reactivity profile makes it a sought-after precursor in medicinal chemistry and organic synthesis. mdpi.com
The dibromo-imidazole core of this compound is an excellent starting point for the synthesis of complex, fused heterocyclic systems. The bromine atoms can be sequentially or simultaneously replaced through reactions like the Suzuki-Miyaura or Sonogashira couplings, which form new carbon-carbon bonds. researchgate.netnih.govcore.ac.uk This allows for the annulation of additional rings onto the imidazole (B134444) scaffold. For instance, the synthesis of imidazole-fused 1,4-benzoxazepines has been demonstrated through base-mediated cyclization reactions, showcasing the potential of imidazole derivatives to form intricate polycyclic structures. nih.gov While specific examples starting from this compound are not extensively documented in publicly available literature, the synthetic routes established for analogous 1-protected 2-aryl-4,5-dibromo-1H-imidazoles serve as a clear blueprint for its application in this context. researchgate.net The ability to introduce different aromatic or aliphatic groups at the 4- and 5-positions opens up a vast chemical space for the design and synthesis of novel heterocyclic compounds with potential biological activities.
Table 1: Potential Cross-Coupling Reactions for Heterocycle Synthesis
| Reaction Name | Coupling Partner | Bond Formed | Potential Heterocyclic Product |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid | C-C (sp2-sp2) | Aryl-substituted imidazoles, precursors to fused systems |
| Sonogashira Coupling | Terminal alkyne | C-C (sp2-sp) | Alkynyl-imidazoles, intermediates for cyclization reactions |
| Buchwald-Hartwig Amination | Amine | C-N | Amino-imidazoles, building blocks for nitrogen-containing heterocycles |
In the context of multi-step organic synthesis, this compound serves as a key intermediate for the construction of highly functionalized molecules, particularly those with pharmaceutical applications. biolmolchem.com The differential reactivity of the two bromine atoms can be exploited to introduce different functional groups in a stepwise manner, adding to the molecular complexity. Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and the presence of two reactive sites on the imidazole ring makes this compound an ideal substrate. mdpi.comlibretexts.org For example, a one-pot, sequential Suzuki-Miyaura cross-coupling reaction can be envisioned, where one bromine atom reacts selectively under a specific set of conditions, followed by the reaction of the second bromine atom with a different coupling partner under altered conditions. This approach provides a streamlined pathway to asymmetrically substituted imidazoles, which are valuable scaffolds in drug discovery. nih.gov The synthesis of various 4,5-diphenyl-1H-imidazole derivatives with antibacterial activity highlights the importance of substituted imidazoles in medicinal chemistry. scirp.org
Catalysis Applications of Imidazole Derivatives
While this compound itself is not a catalyst, its derivatives, particularly those where the imidazole nitrogen atoms can coordinate to a metal center, are of significant interest in the field of catalysis. Imidazole-based ligands are widely used to stabilize and modulate the reactivity of transition metal catalysts.
The nitrogen atoms in the imidazole ring can act as excellent sigma donors, forming stable complexes with a variety of metals, including palladium, copper, and ruthenium. These metal-imidazole complexes can exhibit catalytic activity in a range of organic transformations. For instance, palladium complexes bearing imidazole-derived N-heterocyclic carbene (NHC) ligands are powerful catalysts for cross-coupling reactions. Furthermore, copper-bis(imidazole) complexes have been studied for their catalytic activity in oxidation reactions. The electronic and steric properties of the imidazole ligand can be fine-tuned by the substituents on the ring, such as the cyclopropyl (B3062369) group in the parent molecule, which in turn influences the catalytic performance of the resulting metal complex.
Applications in Materials Science for Imidazole Derivatives
The imidazole moiety is a valuable component in the design of advanced materials due to its ability to form hydrogen bonds and coordinate with metal ions. Imidazole and its derivatives are used as building blocks for polymers, ionic liquids, and metal-organic frameworks (MOFs).
Ligand Design in Coordination Chemistry for Imidazole Derivatives
In coordination chemistry, the imidazole ring is a versatile ligand that can bind to metal ions in several ways. The lone pair of electrons on the sp2-hybridized nitrogen atom readily coordinates to a metal center. This interaction is fundamental to the structure and function of many metalloproteins, where the imidazole side chain of histidine residues plays a crucial role in binding metal cofactors.
Synthetic imidazole derivatives, including those that could be synthesized from this compound, are extensively used to create coordination complexes with tailored properties. The ability to introduce various substituents onto the imidazole ring allows for precise control over the steric and electronic environment of the metal center. This, in turn, can be used to influence the complex's stability, reactivity, and photophysical properties. Imidazole-based ligands are integral to the design of supramolecular assemblies and metal-organic frameworks, where the directionality of the metal-ligand coordination bond is used to construct complex, well-defined architectures.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Imidazole |
| 1-protected 2-aryl-4,5-dibromo-1H-imidazoles |
| 4,5-diphenyl-1H-imidazole |
| Histidine |
| Palladium |
| Copper |
Future Research Perspectives on 4,5 Dibromo 2 Cyclopropyl 1h Imidazole
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 4,5-dibromo-2-cyclopropyl-1H-imidazole should prioritize green and sustainable methodologies. Traditional synthetic approaches often involve harsh conditions, hazardous reagents, and multiple steps, leading to significant waste. asianpubs.org Modern synthetic chemistry offers a variety of more environmentally benign alternatives.
Future research could focus on one-pot, multi-component reactions, which are known for their efficiency and atom economy. scispace.com The development of a convergent synthesis starting from simple, readily available precursors would be a significant advancement. Furthermore, the use of green chemistry approaches, such as microwave-assisted synthesis or solvent-free reaction conditions, could drastically reduce the environmental impact of its production. researchgate.netasianpubs.org The exploration of reusable catalysts, for instance, magnetic nanoparticles, could also contribute to a more sustainable synthetic protocol. researchgate.net
| Synthetic Approach | Potential Advantages | Key Research Focus |
| One-Pot Multi-Component Synthesis | High efficiency, reduced waste, and operational simplicity. scispace.com | Identification of suitable starting materials and catalysts. |
| Microwave-Assisted Synthesis | Rapid reaction times and increased yields. nih.gov | Optimization of reaction conditions and solvent selection. |
| Solvent-Free Reactions | Reduced environmental impact and simplified purification. asianpubs.org | Catalyst development for solid-state reactions. |
| Catalytic Methods | Improved selectivity and efficiency. numberanalytics.com | Exploring copper or palladium-based catalytic systems. |
Exploration of Advanced Derivatization Pathways and Functionalization
The bromine atoms at the 4 and 5 positions of the imidazole (B134444) ring are ideal handles for a wide range of post-synthetic modifications. uib.no These positions are ripe for exploration through various cross-coupling reactions, which would allow for the introduction of a diverse array of functional groups.
Future derivatization studies could systematically explore transition metal-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings to introduce aryl, vinyl, and alkynyl moieties, respectively. uib.no This would enable the creation of a library of novel compounds with potentially interesting electronic and photophysical properties. Furthermore, selective metalation of the imidazole backbone could provide a route to regioselective functionalization at different positions. nih.gov The N-H group of the imidazole ring also presents an opportunity for N-alkylation or N-arylation, further expanding the accessible chemical space. nih.gov
| Derivatization Strategy | Potential Functional Groups | Anticipated Applications of Derivatives |
| Suzuki Coupling | Aryl, heteroaryl | Materials science, medicinal chemistry |
| Stille Coupling | Alkyl, vinyl, aryl | Organic electronics, polymer chemistry |
| Sonogashira Coupling | Alkynyl | Functional materials, chemical probes |
| N-Alkylation/N-Arylation | Alkyl chains, aromatic rings | Ionic liquids, pharmaceutical intermediates |
Deeper Computational Modeling for Structure-Reactivity Relationships
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for understanding the electronic structure and reactivity of molecules. nih.gov For this compound, DFT studies can provide valuable insights into its structure-reactivity relationships.
Future computational work should focus on calculating key quantum chemical descriptors such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) maps, and natural bond orbital (NBO) analysis. nih.govnih.gov These calculations can help predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic efforts for derivatization. nih.gov Furthermore, computational studies can be employed to investigate the mechanism of potential reactions, including halogen rearrangements and transition metal-catalyzed couplings. csic.esresearchgate.net Molecular docking simulations could also be used to predict the binding affinity of the compound and its derivatives to various biological targets, thereby identifying potential therapeutic applications. researchgate.net
| Computational Method | Predicted Properties | Impact on Research |
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectral properties. nih.gov | Guides synthetic design and predicts reaction outcomes. |
| Molecular Electrostatic Potential (MEP) | Electrophilic and nucleophilic sites. nih.gov | Informs regioselectivity of functionalization. |
| Molecular Docking | Binding affinity to biological targets. researchgate.net | Identifies potential for drug discovery. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature and strength of non-covalent interactions. nih.gov | Elucidates intermolecular interactions in condensed phases. |
Unexplored Applications in Emerging Chemical Fields
The unique combination of a dibrominated imidazole core and a cyclopropyl (B3062369) substituent suggests a range of potential applications in emerging chemical fields that remain largely unexplored for this specific molecule.
In materials science, imidazole-based compounds are being investigated for the development of sustainable materials such as polymers with high thermal stability and ionic liquids. numberanalytics.com The bromine atoms in this compound could serve as reactive sites for polymerization or for grafting onto surfaces to create functional materials. numberanalytics.com In the field of catalysis, N-functionalized imidazoles are precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands for transition metal catalysts. researchgate.net The development of NHC ligands from this scaffold could lead to novel catalysts with unique steric and electronic properties. Additionally, the biological activity of halogenated imidazoles as insecticidal and antibacterial agents suggests that this compound and its derivatives could be promising candidates for agrochemical and pharmaceutical research. nih.govmdpi.com
| Emerging Field | Potential Application | Key Structural Features |
| Materials Science | Functional polymers, ionic liquids, fire retardants. numberanalytics.commdpi.com | Dibromo substitution for polymerization and reactivity. |
| Catalysis | N-heterocyclic carbene (NHC) ligands. researchgate.net | Cyclopropyl group for steric and electronic tuning. |
| Medicinal Chemistry | Anticancer, antibacterial, anti-inflammatory agents. researchgate.netnih.gov | Halogen atoms for modulating biological activity. |
| Agrochemicals | Insecticides, herbicides. nih.govmdpi.com | Known activity of halogenated imidazoles. |
Q & A
Q. What are the common synthetic pathways for preparing 4,5-dibromo-2-cyclopropyl-1H-imidazole, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of appropriately substituted precursors. For example, bromination of a pre-formed imidazole core (e.g., 2-cyclopropyl-1H-imidazole) using brominating agents like N-bromosuccinimide (NBS) under controlled conditions can yield the 4,5-dibromo derivative . Optimization requires adjusting temperature (e.g., 0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometry of brominating agents to minimize side reactions. Purification via column chromatography or recrystallization is critical to isolate the product .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, imidazole ring protons at δ 7–8 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (CHBrN, theoretical MW 257.89 g/mol) .
- X-ray crystallography : To resolve crystal packing and confirm stereochemistry, as seen in structurally related imidazole derivatives .
- HPLC : For purity assessment (>95% is typical for research-grade material) .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products might form?
Stability is influenced by:
- pH : Decomposition may occur under strongly acidic/basic conditions via ring-opening or debromination.
- Temperature : Store at –20°C in inert atmospheres to prevent thermal degradation.
- Light : UV exposure can lead to photolytic debromination; amber vials are recommended .
Degradation products might include debrominated imidazoles or cyclopropane ring-opened derivatives, identifiable via LC-MS .
Advanced Research Questions
Q. What strategies can address regioselectivity challenges during the bromination of 2-cyclopropyl-1H-imidazole derivatives?
Regioselective bromination at the 4,5-positions can be achieved using:
- Directed metalation : Employ lithiation at the 2-position (cyclopropyl group) to block undesired bromination sites .
- Protecting groups : Temporarily protect reactive sites (e.g., NH with Boc groups) to direct bromination .
- Computational modeling : DFT calculations to predict electron density distribution and guide reagent selection .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
SAR studies should focus on:
- Functional group modifications : Introduce substituents (e.g., –NO, –OCH) at the cyclopropyl or imidazole positions to assess antibacterial or anti-inflammatory activity .
- In vitro assays : Test against target enzymes (e.g., COX-2 for anti-inflammatory activity) or microbial strains (e.g., S. aureus for antibacterial screening) .
- Docking simulations : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to biological targets .
Q. What experimental design principles should be applied to optimize reaction yields while minimizing byproducts?
Follow statistical design of experiments (DoE) approaches:
- Factorial design : Vary factors like temperature, solvent, and catalyst loading to identify optimal conditions .
- Response surface methodology (RSM) : Model interactions between variables (e.g., bromine equivalents vs. reaction time) .
- Taguchi methods : Prioritize factors with the greatest impact on yield (e.g., solvent polarity > temperature) .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?
Contradictions may arise from dynamic effects (e.g., ring puckering or rotamerism). Solutions include:
- Variable-temperature NMR : To observe coalescence of split signals and determine energy barriers .
- 2D NMR (COSY, NOESY) : To confirm coupling relationships and spatial proximity of protons .
- Comparative analysis : Cross-reference with structurally characterized analogs (e.g., 4,5-diphenylimidazoles) .
Q. What computational tools are suitable for predicting the compound’s reactivity in novel chemical reactions?
Use:
- Density Functional Theory (DFT) : To calculate reaction pathways (e.g., bromination transition states) and activation energies .
- Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics .
- Machine learning models : Train on imidazole reaction databases to predict yields or byproducts .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
